molecular formula C12H17NS B13257791 N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline

N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline

Cat. No.: B13257791
M. Wt: 207.34 g/mol
InChI Key: HZAPTWYMKKNLOM-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline: is an organic compound characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to an aniline ring substituted with a methylsulfanyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Attachment of the cyclopropyl group to the ethyl chain: This step involves the alkylation of an ethyl halide with the cyclopropyl group.

    Introduction of the aniline ring: The ethyl chain with the cyclopropyl group is then reacted with aniline under suitable conditions, such as in the presence of a base like sodium hydride.

    Substitution with the methylsulfanyl group: Finally, the aniline derivative is treated with a methylsulfanyl reagent, such as methylthiol, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Iron powder, hydrochloric acid, ethanol as solvent.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylethyl)-4-(methylsulfanyl)aniline
  • N-(1-cyclopropylethyl)-3-(methylsulfanyl)aniline

Uniqueness

N-(1-cyclopropylethyl)-2-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group at the second position on the aniline ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to its isomers, where the methylsulfanyl group is positioned differently.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-methylsulfanylaniline

InChI

InChI=1S/C12H17NS/c1-9(10-7-8-10)13-11-5-3-4-6-12(11)14-2/h3-6,9-10,13H,7-8H2,1-2H3

InChI Key

HZAPTWYMKKNLOM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=CC=CC=C2SC

Origin of Product

United States

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